molecular formula C12H17NO3 B1668035 Bufexamac CAS No. 2438-72-4

Bufexamac

Cat. No. B1668035
CAS RN: 2438-72-4
M. Wt: 223.27 g/mol
InChI Key: MXJWRABVEGLYDG-UHFFFAOYSA-N
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Description

Bufexamac is a hydroxamic acid derived from phenylacetamide . It has anti-inflammatory, analgesic, and antipyretic properties . It is typically administered topically for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses . It has also been used in suppositories in combination with local anaesthetics indicated for haemorrhoids .


Molecular Structure Analysis

Bufexamac has a molecular formula of C12H17NO3 . Its structure includes a benzene moiety substituted at C-4 by a butoxy group . The molecular weight is 223.27 g/mol .


Chemical Reactions Analysis

Bufexamac is capable of specifically inhibiting LTA4H enzymatic activity . It significantly prevents the production of LTB4 in neutrophil and inhibits the fMLP-induced neutrophil migration through inhibition of LTA4H .


Physical And Chemical Properties Analysis

Bufexamac has a molecular weight of 223.27 g/mol . It is a hydroxamic acid and an aromatic ether . The InChIKey of Bufexamac is MXJWRABVEGLYDG-UHFFFAOYSA-N .

Scientific Research Applications

Bufexamac's Use in Dermatology

Bufexamac has been used as a topical treatment for various skin conditions, including dermatitis and eczematous disorders. It was considered an alternative to topical corticosteroids due to its anti-inflammatory properties. However, studies have shown that bufexamac may not be as effective as initially thought, and its propensity to cause severe allergic reactions has led to its reassessment and ban in several countries. For instance, Wong, Shen, and Nixon (2019) discuss bufexamac's severe allergic contact dermatitis and lack of efficacy, leading to its exclusion from medicaments in the European Union, the United States, New Zealand, and Japan (Wong, Shen, & Nixon, 2019).

Allergic Reactions and Safety Concerns

Numerous studies have reported allergic contact dermatitis as a significant side effect of bufexamac. For example, the study by Uter and Schnuch (2011) highlights the revocation of bufexamac's marketing authorization in the European Union due to its risk of causing severe allergic contact dermatitis (Uter & Schnuch, 2011). Similarly, Kränke, Szolar-Platzer, Komericki, Dderhaschnig, and Aberer (1997) discuss its high sensitization rate and the need to include it in standard series for patch testing (Kränke et al., 1997).

Potential Pharmacological Properties

Brogden, Finder, Sawyer, Speight, and Avery (2012) reviewed bufexamac's pharmacological properties and therapeutic efficacy in inflammatory dermatoses. They found that bufexamac 5% cream was comparable in efficacy to commonly used topical fluorinated corticosteroids in eczema and other inflammatory dermatoses. However, its efficacy in psoriasis and comparison with hydrocortisone remained undetermined (Brogden et al., 2012).

Potential for Treatment of Acute Lung Injury

A study by Xiao, Dong, Yao, Wu, Lu, Mao, Zhu, Li, Huang, Chen, Huang, Wang, Yang, He, and Xu (2016) found that bufexamac could ameliorate lipopolysaccharide-induced acute lung injury in mice by targeting LTA4H, an enzyme involved in inflammatory processes. This suggests potential clinical applications for bufexamac in treating acute lung injury (Xiao et al., 2016).

As of 2020 and beyond, the scientific research applications of bufexamac have evolved, with studies focusing on various aspects of its pharmacology and potential therapeutic uses. Here's a summary of the key findings:

Bufexamac's Pharmacological Action and Therapeutic Effects

  • Bufexamac has been shown to have significant pharmacological action in various studies. Chen, Zutz, Phillippou-Massier, Liebner, Keppler, Choudhary, Blum, and Schölz (2020) explored bufexamac's role in inhibiting HIV-1 infection in CD4 T-cells. They found that bufexamac, among other histone deacetylase inhibitors, could potentially be used in new treatment strategies for HIV (Chen et al., 2020).

Bufexamac in Traditional Medicine Formulations

  • Bufexamac has been included in traditional medicine formulations. A study by Li, Ma, Tian, Zhao, Liu, Dong, Zheng, Feng, Zhang, Wu, Zhu, Liu, and Zhao (2020) on the effective-component compatibility of Bufei Yishen formula II showed that bufexamac played a role in inhibiting mucus hypersecretion in chronic obstructive pulmonary disease rats. This suggests its potential use in complementary and alternative medicine for respiratory diseases (Li et al., 2020).

Investigational Studies Involving Bufexamac

  • Investigational studies have been conducted to better understand bufexamac's mechanism of action and therapeutic potential. For instance, Rai, Kumar, Singh, Khanka, Singh, Arya, Kanojiya, Maurya, and Singh (2021) studied the osteogenic effect of Musa paradisiaca flower extracts, where bufexamac was mentioned as a potential agent for osteopenia prevention (Rai et al., 2021).

Safety And Hazards

Bufexamac should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided . All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-(4-butoxyphenyl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJWRABVEGLYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045368
Record name Bufexamac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible
Record name SID855633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bufexamac
Source DrugBank
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Mechanism of Action

The full mechanism of action is unclear. It is proposed that bufexamac acts similarly to other non-steroidal anti-inflammatory drugs to inhibit prostaglandin biosynthesis _in vitro_, via inhibiting cyclo-oxygenase (COX) enzymes. Systematically administered bufexamac may accumulate preferentially in the adrenal cortex of rats and may play a role in adrenal stimulation; however its topical anti-inflammatory action is likely to be independent of this effect.
Record name Bufexamac
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Product Name

Bufexamac

CAS RN

2438-72-4
Record name Bufexamac
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Record name Bufexamac [INN:BAN:DCF:JAN]
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URL https://www.drugbank.ca/drugs/DB13346
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Record name Bufexamac
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Record name Bufexamac
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Record name BUFEXAMAC
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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